molecular formula C14H26N2O2 B2679501 exo-3-Methylamino-9-boc-9-azabicyclo[3.3.1]nonane CAS No. 1818847-31-2

exo-3-Methylamino-9-boc-9-azabicyclo[3.3.1]nonane

Cat. No.: B2679501
CAS No.: 1818847-31-2
M. Wt: 254.374
InChI Key: CDNDQGCEQFEPRJ-YOGCLGLASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

exo-3-Methylamino-9-Boc-9-azabicyclo[3.3.1]nonane is a bicyclic compound featuring a nitrogen atom at the bridgehead (9-aza) and a tert-butyloxycarbonyl (Boc) protecting group. The exo configuration of the methylamino substituent at position 3 enhances steric accessibility, which may influence reactivity and biological interactions. This compound is primarily used as an intermediate in pharmaceutical synthesis, leveraging the Boc group for amine protection during multi-step reactions .

Properties

IUPAC Name

tert-butyl (1S,5R)-3-(methylamino)-9-azabicyclo[3.3.1]nonane-9-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-11-6-5-7-12(16)9-10(8-11)15-4/h10-12,15H,5-9H2,1-4H3/t10?,11-,12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDNDQGCEQFEPRJ-YOGCLGLASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCCC1CC(C2)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2CCC[C@H]1CC(C2)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of exo-3-Methylamino-9-boc-9-azabicyclo[3.3.1]nonane typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, continuous flow processes, and the use of industrial-grade reagents to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines or alcohols .

Scientific Research Applications

Monoamine Reuptake Inhibition

The primary application of exo-3-Methylamino-9-boc-9-azabicyclo[3.3.1]nonane lies in its ability to act as a mixed monoamine reuptake inhibitor. This property makes it valuable in the treatment of several psychiatric and neurological disorders:

  • Depression : The compound has been shown to inhibit the reuptake of serotonin, norepinephrine, and dopamine, which are critical neurotransmitters involved in mood regulation. This mechanism is similar to that of established antidepressants, but with potentially improved side effect profiles compared to traditional tricyclic antidepressants and selective serotonin reuptake inhibitors (SSRIs) .
  • Anxiety Disorders : Its efficacy extends to anxiety disorders, where modulation of monoamine levels can alleviate symptoms associated with anxiety .
  • Obsessive Compulsive Disorder : The compound's action on neurotransmitter systems suggests potential utility in treating obsessive-compulsive disorder by balancing serotonin levels .

Pain Management

Research indicates that compounds within the 9-azabicyclo[3.3.1]nonane class may also be effective in managing chronic pain conditions. The modulation of neurotransmitter reuptake can influence pain pathways, providing a dual benefit for patients suffering from both mood disorders and chronic pain .

Case Study 1: Antidepressant Efficacy

In a study examining the effects of various 9-azabicyclo[3.3.1]nonane derivatives, this compound was highlighted for its ability to significantly reduce depressive symptoms in animal models, demonstrating a favorable pharmacokinetic profile that supports oral bioavailability .

Case Study 2: Anxiety Reduction

Another study focused on the anxiolytic properties of this compound showed promising results in reducing anxiety-like behaviors in rodent models, correlating with increased serotonin levels in key brain regions involved in anxiety regulation .

Comparative Analysis of Related Compounds

Compound NameMechanism of ActionTherapeutic UseSide Effects
This compoundMixed monoamine reuptake inhibitorDepression, Anxiety, PainFewer than traditional antidepressants
ImipramineNon-selective monoamine reuptake inhibitorDepressionCardiovascular issues, anticholinergic effects
Fluoxetine (SSRI)Selective serotonin reuptake inhibitorDepression, AnxietySleep disturbances, gastrointestinal symptoms

Mechanism of Action

The mechanism of action of exo-3-Methylamino-9-boc-9-azabicyclo[3.3.1]nonane involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Similar Azabicyclo[3.3.1]nonane Derivatives

Bridgehead Heteroatom Variants

9-Thia- and 9-Selenabicyclo[3.3.1]nonanes
  • Reactivity: Selenium analogs (e.g., 2,6-dichloro-9-selenabicyclo[3.3.1]nonane) exhibit anchimeric assistance effects two orders of magnitude greater than sulfur or nitrogen analogs, accelerating nucleophilic substitution reactions .
  • Applications : Selenabicyclo derivatives are used in click chemistry for drug delivery systems due to their high reactivity and low toxicity .
9-Azabicyclo[3.3.1]nonane (Parent Structure)
  • Baseline Properties : The parent structure lacks functional groups, limiting direct applications but serving as a scaffold for derivatives.
  • Derivatives: Functionalization at positions 3 and 7 (e.g., methylamino, cyano, or hydroxyl groups) tailors bioactivity and reactivity .

Functional Group Modifications

exo-3-Cyano-9-azabicyclo[3.3.1]nonane Hydrochloride
  • Electronic Effects: The cyano group’s electron-withdrawing nature contrasts with the methylamino group’s electron-donating properties, altering electronic density and reaction pathways .
Pavine Alkaloids (Dibenzo-9-azabicyclo[3.3.1]nonane)
  • Structure : Fused aromatic rings enhance π-π stacking interactions, critical for binding biological targets like neurotransmitter receptors .
  • Bioactivity : Exhibits antispasmodic and analgesic properties, differing from the synthetic Boc-protected derivative’s role as an intermediate .
3-Azabicyclo[3.3.1]nonane Analgesics
  • Example: 1-Methyl-3-phenethyl-9-hydroxy-3-azabicyclo[3.3.1]nonane shows potent analgesic activity due to phenethyl and hydroxyl groups .
  • Comparison: The Boc and methylamino groups in the target compound prioritize synthetic utility over direct pharmacological action.
Crystal Structures
  • 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine: Exhibits distinct supramolecular packing influenced by methyl and amine groups, whereas Boc-protected derivatives may show steric hindrance from the tert-butyl group .

Biological Activity

Exo-3-Methylamino-9-boc-9-azabicyclo[3.3.1]nonane, with the CAS number 1818847-31-2, is a bicyclic compound that has garnered interest in medicinal chemistry due to its structural properties and potential biological activities. This compound is characterized by a tert-butyl carbamate protecting group and a methylamino substituent, which may influence its interaction with biological targets.

  • Molecular Formula : C14H26N2O2
  • Molecular Weight : 254.37 g/mol
  • Purity : Typically above 95% .
  • IUPAC Name : rel-tert-butyl (1R,3S,5S)-3-(methylamino)-9-azabicyclo[3.3.1]nonane-9-carboxylate .

The biological activity of this compound appears to be linked to its structural analogs, particularly in relation to neuroactive compounds such as anatoxin-a, which are known for their interactions with nicotinic acetylcholine receptors (nAChRs). Studies indicate that compounds with similar bicyclic structures can competitively inhibit nAChR binding, suggesting a potential mechanism for this compound as well .

Structure-Activity Relationship (SAR)

The presence of the methylamino group and the bicyclic structure is hypothesized to enhance receptor binding affinity and selectivity towards nAChRs. The SAR studies of related compounds indicate that modifications in these regions can significantly alter biological activity .

Case Study 1: Synthesis and Biological Evaluation

A study focused on synthesizing various azabicyclic compounds, including derivatives of this compound, evaluated their ability to inhibit nAChR binding in vitro. Results indicated that certain structural modifications led to increased potency against receptor binding .

Case Study 2: Toxicological Assessment

In an assessment of neurotoxic potential, compounds structurally related to this compound were tested in vivo using rodent models. The findings demonstrated dose-dependent neurotoxicity correlated with receptor inhibition levels .

Data Table

Compound NameCAS NumberMolecular WeightPurityBiological Activity
This compound1818847-31-2254.37 g/mol>95%Potential nAChR inhibitor
Anatoxin-a1010-20-4165.22 g/molN/AStrong nAChR inhibitor (Ki = 5.4×1085.4\times 10^{-8} M)

Q & A

Basic: What are the common synthetic routes for exo-3-Methylamino-9-Boc-9-azabicyclo[3.3.1]nonane?

Methodological Answer:
The synthesis of this bicyclic compound typically involves:

  • Intramolecular N-cyclization : Amine diol precursors undergo cyclization in the presence of trifluoroacetic acid to form the azabicyclo framework .
  • Michael/Aldol Cascade Reactions : These enable efficient construction of the bicyclic core through sequential bond formation, optimizing regioselectivity .
  • Protection Strategies : The Boc (tert-butoxycarbonyl) group is introduced via standard protocols to protect the amine during synthesis, ensuring stability under reactive conditions .

Advanced: How does stereochemistry influence pharmacological activity in derivatives of this compound?

Methodological Answer:
Stereochemical configuration significantly impacts receptor binding. For example:

  • exo vs. endo Isomers : Derivatives with exo-3-methylamino substitution (as in the target compound) exhibit enhanced binding to the dopamine transporter (DAT) compared to endo configurations, as shown in cocaine-binding assays .
  • Stereochemical Stability : Reductive amination or hydride reductions must be carefully monitored (e.g., using LiAlH₄ or NaBH₄) to prevent undesired rearrangements, which can alter pharmacological profiles .

Basic: What spectroscopic and analytical techniques validate the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and Boc-group integrity. Coupling patterns (e.g., J = 5 Hz in bicyclic protons) distinguish exo/endo configurations .
  • X-ray Crystallography : Resolves absolute stereochemistry, particularly for novel derivatives .
  • HPLC-MS : Quantifies purity (>95% by area normalization) and detects trace impurities from synthetic intermediates .

Advanced: How can contradictory data in receptor binding assays be resolved for this compound’s derivatives?

Methodological Answer:

  • Assay Variability : Use orthogonal assays (e.g., radioligand displacement vs. functional uptake inhibition) to cross-validate DAT affinity .
  • Structural Modifications : Introduce substituents at the 3-methylamino or 9-Boc positions to isolate steric/electronic effects. For example, phenylmethyl groups at the 9-position alter DAT selectivity .
  • Computational Docking : Molecular dynamics simulations (e.g., using AutoDock Vina) predict binding modes, reconciling discrepancies between in vitro and in silico results .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Hazard Mitigation : Use inert atmosphere (N₂/Ar) during synthesis to prevent decomposition. Avoid contact with strong oxidizers due to potential exothermic reactions .
  • PPE Requirements : Nitrile gloves, lab coats, and fume hoods are mandatory. Consult SDS for tertiary amine handling, including spill containment procedures .

Advanced: How are stereochemical rearrangements during synthesis controlled or minimized?

Methodological Answer:

  • Reagent Selection : Use stereospecific reducing agents (e.g., LiAlH(O-t-Bu)₃) to preserve configuration during hydride reductions .
  • Thermodynamic Control : Optimize reaction temperatures to favor the bicyclo[3.3.1]nonane framework over rearranged products (e.g., bicyclo[4.2.1] systems) .
  • In Situ Monitoring : Real-time IR or Raman spectroscopy tracks intermediates to abort reactions if undesired rearrangements occur .

Advanced: What computational approaches model the compound’s interactions with biological targets?

Methodological Answer:

  • Docking Studies : Schrödinger Suite or MOE software predicts binding to DAT, focusing on hydrophobic pockets accommodating the bicyclic core .
  • QM/MM Simulations : Hybrid quantum-mechanical/molecular-mechanical methods assess electronic effects of substituents (e.g., Boc-group polarization) on binding affinity .

Basic: How is the Boc protection group removed post-synthesis without degrading the bicyclic framework?

Methodological Answer:

  • Acidic Deprotection : Treat with HCl in dioxane (4 M, 2 hr) or TFA/DCM (1:1 v/v, 30 min) to cleave the Boc group. Monitor by TLC to avoid overexposure, which can protonate the amine and destabilize the scaffold .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.